ethyl 5-(3,4-dimethylphenyl)-1H-pyrazole-3-carboxylate ethyl 5-(3,4-dimethylphenyl)-1H-pyrazole-3-carboxylate
Brand Name: Vulcanchem
CAS No.: 1028418-20-3
VCID: VC5485501
InChI: InChI=1S/C14H16N2O2/c1-4-18-14(17)13-8-12(15-16-13)11-6-5-9(2)10(3)7-11/h5-8H,4H2,1-3H3,(H,15,16)
SMILES: CCOC(=O)C1=CC(=NN1)C2=CC(=C(C=C2)C)C
Molecular Formula: C14H16N2O2
Molecular Weight: 244.294

ethyl 5-(3,4-dimethylphenyl)-1H-pyrazole-3-carboxylate

CAS No.: 1028418-20-3

Cat. No.: VC5485501

Molecular Formula: C14H16N2O2

Molecular Weight: 244.294

* For research use only. Not for human or veterinary use.

ethyl 5-(3,4-dimethylphenyl)-1H-pyrazole-3-carboxylate - 1028418-20-3

Specification

CAS No. 1028418-20-3
Molecular Formula C14H16N2O2
Molecular Weight 244.294
IUPAC Name ethyl 3-(3,4-dimethylphenyl)-1H-pyrazole-5-carboxylate
Standard InChI InChI=1S/C14H16N2O2/c1-4-18-14(17)13-8-12(15-16-13)11-6-5-9(2)10(3)7-11/h5-8H,4H2,1-3H3,(H,15,16)
Standard InChI Key ZHFCMOOUQWYSST-UHFFFAOYSA-N
SMILES CCOC(=O)C1=CC(=NN1)C2=CC(=C(C=C2)C)C

Introduction

Chemical Identity and Molecular Characteristics

Structural Composition

Ethyl 5-(3,4-dimethylphenyl)-1H-pyrazole-3-carboxylate is an organic compound with the molecular formula C14H16N2O2C_{14}H_{16}N_2O_2 and a molecular weight of 244.294 g/mol. Its structure consists of a pyrazole ring—a five-membered heterocyclic framework containing two adjacent nitrogen atoms—substituted with an ethyl ester group at the 3-position and a 3,4-dimethylphenyl group at the 5-position. The compound's IUPAC name is ethyl 3-(3,4-dimethylphenyl)-1H-pyrazole-5-carboxylate.

The chemical identifiers include:

  • CAS Number: 1028418-20-3

  • Standard InChI: InChI=1S/C14H16N2O2/c1-4-18-14(17)13-8-12(15-16-13)11-6-5-9(2)10(3)7-11/h5-8H,4H2,1-3H3,(H,15,16).

  • Standard InChIKey: ZHFCMOOUQWYSST-UHFFFAOYSA-N.

  • SMILES Notation: CCOC(=O)C1=CC(=NN1)C2=CC(=C(C=C2)C)C.

Spectroscopic Features

Spectroscopic analysis is crucial for structural elucidation. Techniques such as nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) have been employed to characterize similar pyrazole derivatives. For example:

  • NMR Spectroscopy: Provides insights into hydrogen and carbon environments within the molecule.

  • Mass Spectrometry: Confirms molecular weight and fragmentation patterns.
    These methods are integral to verifying the purity and identity of ethyl 5-(3,4-dimethylphenyl)-1H-pyrazole-3-carboxylate during synthesis and application.

Synthetic Pathways

General Synthesis Approach

The synthesis of ethyl 5-(3,4-dimethylphenyl)-1H-pyrazole-3-carboxylate involves cyclization reactions using hydrazine derivatives and β-keto esters as precursors. A common method includes reacting 3,4-dimethylphenylhydrazine with ethyl acetoacetate under acidic or basic conditions to form the desired pyrazole derivative. The reaction typically occurs in solvents such as ethanol or methanol.

Reaction Mechanism:

Hydrazine Derivative + β-Keto EsterPyrazole Derivative\text{Hydrazine Derivative + β-Keto Ester} \rightarrow \text{Pyrazole Derivative}

Optimization Techniques

To enhance yield and efficiency:

  • Temperature Control: Maintaining optimal reaction temperatures prevents side reactions.

  • Solvent Selection: Ethanol or methanol ensures solubility of reactants.

  • Purification Methods: Recrystallization or chromatography eliminates impurities.

Industrial Production

On an industrial scale, continuous flow processes are employed to synthesize ethyl 5-(3,4-dimethylphenyl)-1H-pyrazole-3-carboxylate efficiently. Automated reactors optimize reaction conditions while minimizing environmental impact by reducing solvent waste and energy consumption.

Biological Activities

Medicinal Chemistry Applications

Ethyl 5-(3,4-dimethylphenyl)-1H-pyrazole-3-carboxylate has garnered attention for its potential therapeutic properties:

Anti-inflammatory Activity:

The compound exhibits anti-inflammatory effects by inhibiting cyclooxygenase (COX) enzymes involved in inflammatory pathways. This mechanism positions it as a candidate for developing anti-inflammatory drugs.

Antimicrobial Properties:

Research suggests its efficacy against microbial strains due to its ability to disrupt microbial cell processes.

Comparative Analysis with Other Pyrazoles

Pyrazole derivatives are widely studied for their pharmacological profiles:

  • Antidiabetic Agents: Some pyrazoles regulate glucose metabolism.

  • Antioxidant Activity: Their ability to scavenge free radicals protects against oxidative stress .

Ethyl 5-(3,4-dimethylphenyl)-1H-pyrazole-3-carboxylate shares structural similarities with these compounds but requires further investigation to establish its full spectrum of biological activities.

Environmental Considerations

Green Chemistry Principles

Industrial synthesis of ethyl 5-(3,4-dimethylphenyl)-1H-pyrazole-3-carboxylate incorporates green chemistry principles:

Solvent Recycling:

Using recyclable solvents like ethanol reduces waste generation.

Catalyst Selection:

Environmentally benign catalysts minimize toxic by-products.

Waste Management

Efforts to manage waste include:

By-product Utilization:

Transforming by-products into useful intermediates.

Energy Efficiency:

Automated reactors lower energy consumption during large-scale production.

PropertyValue
Molecular FormulaC14H16N2O2C_{14}H_{16}N_2O_2
Molecular Weight244.294 g/mol
CAS Number1028418-20-3
IUPAC NameEthyl 3-(3,4-dimethylphenyl)-...
SolubilityNot available

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